molecular formula C6H14Cl2Si B100300 Chloro(3-chloro-2-methylpropyl)dimethylsilane CAS No. 18145-83-0

Chloro(3-chloro-2-methylpropyl)dimethylsilane

Cat. No.: B100300
CAS No.: 18145-83-0
M. Wt: 185.16 g/mol
InChI Key: RMILLRSLWHOHQS-UHFFFAOYSA-N
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Properties

IUPAC Name

chloro-(3-chloro-2-methylpropyl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14Cl2Si/c1-6(4-7)5-9(2,3)8/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMILLRSLWHOHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[Si](C)(C)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10939438
Record name Chloro(3-chloro-2-methylpropyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Silane, chloro(3-chloro-2-methylpropyl)dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

18145-83-0
Record name Chloro(3-chloro-2-methylpropyl)dimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18145-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, chloro(3-chloro-2-methylpropyl)dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018145830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, chloro(3-chloro-2-methylpropyl)dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chloro(3-chloro-2-methylpropyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro(3-chloro-2-methylpropyl)dimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.195
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In a 100 ml apparatus, there were combined 7.1 g (0.075 mol) of Me2SiHCl, 8.7 g (0.075 mol) of Et3SiH, and 6.8 g (0.075 mol) of methallyl chloride. Pt catalyst solution (0.01 ml) was added at 32° C., causing an exothermic reaction to 94° C. in 4 min. Distillation of the complete reaction yielded 81.1% Me2SiClCH2CHMeCH2Cl and 3.6% Et3SiCH2CHMeCH2Cl. Et3SiH does promote slightly the reaction of Me2SiHCl with methallyl chloride.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0.01 mL
Type
reactant
Reaction Step Four
Yield
81.1%
Yield
3.6%

Synthesis routes and methods II

Procedure details

In a 100 ml apparatus, there were combined 14.2 g (0.15 mol) of Me2SiHCl and 13.6 g (0.15 mol) of methallyl chloride, followed by 0.05 ml Pt catalyst solution at 21° C. Gentle heating caused a smooth exothermic reaction to 90° C. in 16 in. Reaction was heated at 80° C. until completed (50 min). Vacuum distillation yielded 23.14 g (83.4%) of Me2SiClCH2CHMeCH2Cl.
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
Pt
Quantity
0.05 mL
Type
catalyst
Reaction Step Three
Yield
83.4%

Synthesis routes and methods III

Procedure details

In a 100 ml apparatus, there were combined 8.6 g (0.75 mol) of MeSiHCl2, 7.1 g (0.075 mol) of Me2SiHCl, and 6.8 g (0.075 mol) of methallyl chloride. Pt catalyst solution (0.01 ml) was added at 32° causing an exothermic reaction to 57° C. and completion in 10 min. Distillation yielded 54.0% of Me2SiClCH2CHMeCH2Cl and 19.6% of MeSiCl2CH2CHMeCH2Cl, indicating that at the equimolar level, neither MeSiHCl2 nor Me2SiHCl is a very effective promoter for reactions of the other with methallyl chloride, in terms of yield, but that reaction rates are increased.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0.01 mL
Type
reactant
Reaction Step Four
Yield
19.6%

Synthesis routes and methods IV

Procedure details

In a 100 ml apparatus, there were combined 30.5 g (0.1 mol) of 92% D3D', 9.1 g (0.1 mol) of methallyl chloride, and 9.5 g (0.1 mol) of Me2SiHCl. Heat was applied to 43° C. and 0.05 ml Pt catalyst solution added, causing an exothermic reaction to 95.5° C. in 26 min, with the heat source removed. Vacuum distillation of the complete reaction yielded 7.82 g (42.3%) of Me2SiClCH2CHMeCH2Cl and 16.89 g (45.3%) of D3D'CH2CHMeCH2Cl. This example shows that neither Me2SiHCl nor D3D' is an effective promoter for reaction of the other with methallyl chloride when used at the equimolar level.
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
Pt
Quantity
0.05 mL
Type
catalyst
Reaction Step Three

Synthesis routes and methods V

Procedure details

In a 100 ml apparatus, there were combined 22.3 g (0.1 mol) of MD'M, 9.5 g (0.01 mol) of Me2SiHCl, and 9.1 g (0.1 mol) of methallyl chloride, followed by 0.015 ml Pt catalyst solution at 50° C. There was an exothermic reaction to 96° C. in 6 min. The complete reaction was vacuum distilled yielding 13.28 g (71.8%) of Me2SiClCH2CHMeCH2Cl and 8.63 g (27.6%) of M2D'CH2CHMeCH2Cl. This example indicates that neither MD'M nor Me2SiHCl is an effective promoter for reaction of the other with methallyl chloride when used at the equimolar level. The yield based on methallyl chloride was 99.4%, indicating very efficient reaction of the olefinic reactant.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
Pt
Quantity
0.015 mL
Type
catalyst
Reaction Step Three

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